molecular formula C10H13BF2O4 B2493566 2,4-Difluoro-3-(2-methoxyethoxy)-5-methylphenylboronic acid CAS No. 2096341-45-4

2,4-Difluoro-3-(2-methoxyethoxy)-5-methylphenylboronic acid

Cat. No.: B2493566
CAS No.: 2096341-45-4
M. Wt: 246.02
InChI Key: OTOAXXZPZLXKSG-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-(2-methoxyethoxy)-5-methylphenylboronic acid (CAS: 2096341-45-4) is a boronic acid derivative featuring a difluorinated phenyl ring substituted with a 2-methoxyethoxy group at position 3 and a methyl group at position 3. Its molecular formula is C₁₀H₁₂BF₂O₃, with a molecular weight of 236.01 g/mol . This compound is utilized in Suzuki-Miyaura cross-coupling reactions, where its electron-deficient aromatic ring and steric profile influence reactivity and regioselectivity.

Properties

IUPAC Name

[2,4-difluoro-3-(2-methoxyethoxy)-5-methylphenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BF2O4/c1-6-5-7(11(14)15)9(13)10(8(6)12)17-4-3-16-2/h5,14-15H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOAXXZPZLXKSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1F)OCCOC)F)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BF2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-3-(2-methoxyethoxy)-5-methylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This often involves continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-3-(2-methoxyethoxy)-5-methylphenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

    Reagents: Aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), bases (e.g., potassium carbonate, sodium hydroxide)

    Conditions: Solvents like DMF, toluene, or ethanol; temperatures ranging from room temperature to 100°C

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

2,4-Difluoro-3-(2-methoxyethoxy)-5-methylphenylboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: Employed in the development of boron-containing drugs and probes for biological studies.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of kinase inhibitors and other therapeutic agents.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-3-(2-methoxyethoxy)-5-methylphenylboronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetallation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product. The boronic acid group plays a crucial role in facilitating these reactions by stabilizing the palladium complex and enhancing the efficiency of the coupling process.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features and Properties
Compound Name CAS RN Substituents Molecular Formula MW (g/mol) Key Features
2,4-Difluoro-3-(2-methoxyethoxy)-5-methylphenylboronic acid 2096341-45-4 2,4-diF; 3-(2-methoxyethoxy); 5-Me C₁₀H₁₂BF₂O₃ 236.01 Enhanced solubility, steric bulk
3,5-Difluoro-4-(2-methoxyethoxy)-2-methylphenylboronic acid 2096336-94-4 3,5-diF; 4-(2-methoxyethoxy); 2-Me C₁₀H₁₂BF₂O₃ 236.01 Alternate fluorine positioning
5-Fluoro-2-(2,2,2-trifluoroethoxy)phenylboronic acid N/A 5-F; 2-(CF₃CH₂O) C₈H₇BF₄O₃ 237.94 Strong electron-withdrawing substituent
2,4-Difluoro-5-methoxyphenylboronic acid 1395417-65-8 2,4-diF; 5-OMe C₇H₇BF₂O₃ 187.94 Simpler structure, lower steric bulk
3-Fluoro-4-hydroxyphenylboronic acid 182344-14-5 3-F; 4-OH C₆H₆BFO₃ 155.92 Polar hydroxyl group

Electronic and Steric Effects

  • Electron-Deficient Nature : The 2,4-difluoro substitution in the target compound creates an electron-deficient aromatic ring, enhancing reactivity in cross-coupling reactions. Comparatively, 3,5-difluoro-4-(2-methoxyethoxy)-2-methylphenylboronic acid (CAS: 2096336-94-4) has a similar electron-withdrawing effect but differs in fluorine positioning, which alters conjugation patterns .
  • Solubility : The 2-methoxyethoxy group in the target compound improves solubility in polar organic solvents (e.g., THF, DMF) compared to simpler analogues like 2,4-difluoro-5-methoxyphenylboronic acid (CAS: 1395417-65-8), which lacks the ethylene oxide chain .

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling: The target compound’s 2,4-difluoro substitution directs boronic acid coupling to meta positions in aryl halides.
  • Stability: Boronic acids with electron-donating groups (e.g., 2-methoxyethoxy) are less prone to protodeboronation than those with electron-withdrawing substituents (e.g., cyano or carboxy groups, as seen in ) .

Biological Activity

2,4-Difluoro-3-(2-methoxyethoxy)-5-methylphenylboronic acid is an arylboronic acid with a unique substitution pattern that influences its biological activity and synthetic applications. Its molecular formula is C10H13BF2O4, and it features two fluorine atoms, a methoxyethoxy group, and a methyl group on the aromatic ring. This compound is primarily studied for its potential in organic synthesis, particularly in coupling reactions like the Suzuki-Miyaura reaction, but emerging research suggests various biological activities as well.

1. Anticancer Activity

Research indicates that boronic compounds can exhibit cytotoxic effects against cancer cells. In a study involving various boronic acid derivatives, compounds similar to this compound demonstrated significant cytotoxicity against prostate cancer cells (PC-3) while maintaining higher viability in healthy cells (L929) . The study reported that concentrations of 5 µM led to a reduction in cell viability to 33% for cancer cells compared to 71% for healthy cells.

2. Antimicrobial Properties

Boronic acids have also been evaluated for their antimicrobial activity. Compounds structurally related to this compound showed inhibition against various microorganisms including Staphylococcus aureus and Escherichia coli. The inhibition zones measured between 7–13 mm depending on the specific compound and microorganism tested .

3. Antioxidant Activity

In addition to anticancer and antimicrobial activities, boronic compounds have shown antioxidant properties. Studies employing methods such as DPPH and ABTS assays indicated that certain boronic compounds exhibited significant antioxidant activity comparable to established standards .

Structure-Activity Relationship

The unique structure of this compound contributes to its biological activities. The presence of fluorine atoms may enhance lipophilicity and improve binding affinity to biological targets. The methoxyethoxy group can also influence the electronic properties of the molecule, potentially enhancing its selectivity and potency against specific enzymes or receptors.

Comparative Analysis

The following table summarizes the structural features and biological activities of selected boronic acids compared to this compound:

Compound NameStructural FeaturesBiological Activity
Phenylboronic Acid Lacks fluorine and methoxyethoxy groupsLimited biological activity
3-Ethoxy-2,4-difluoro-5-methylphenylboronic Acid Contains ethoxy instead of methoxyethoxyAnticancer activity noted
4-Fluorophenylboronic Acid Contains only one fluorine atomModerate antimicrobial properties
3-Methoxyphenylboronic Acid Contains methoxy instead of methoxyethoxyAntioxidant activity observed
This compound Unique substitution patternSignificant anticancer and antimicrobial potential

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